Lipophilicity (XLogP3) Comparison Between 4-Amino-6-methylpicolinaldehyde and Its 3-Amino Positional Isomer
The computed XLogP3-AA value for 4-Amino-6-methylpicolinaldehyde is 0.4, compared to 0.9 for the 3-amino-6-methyl positional isomer [1]. This represents a difference of 0.5 log units, corresponding to an approximate 3.2-fold difference in predicted octanol-water partition coefficient. The lower lipophilicity of the 4-amino isomer is attributable to the differing electronic environment created by the amino group's position relative to the ring nitrogen and aldehyde group.
Δ 0.5 log units
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | 3-Amino-6-methylpicolinaldehyde: XLogP3-AA = 0.9 |
| Quantified Difference | ΔXLogP = -0.5 (target is 2.25-fold lower numerical value; approximately 3.2-fold lower predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 |
Why This Matters
Lower lipophilicity predicts higher aqueous solubility and potentially different tissue distribution, making the 4-amino isomer preferable for applications requiring reduced logP in medicinal chemistry campaigns.
- [1] PubChem Computed Properties. XLogP3-AA for 4-Amino-6-methylpicolinaldehyde (CID 118817620) = 0.4; for 3-Amino-6-methylpicolinaldehyde (CID 55290763) = 0.9. National Center for Biotechnology Information. View Source
